molecular formula C48H60Cl2N3O12P B11929433 JOE phosphoramidite, 5-isomer

JOE phosphoramidite, 5-isomer

Cat. No.: B11929433
M. Wt: 972.9 g/mol
InChI Key: NTHFRWWLZTWSML-UHFFFAOYSA-N
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Description

JOE phosphoramidite, 5-isomer, is a xanthene dye and a fluorescein derivative. It possesses two chloro and two methoxy substituents. This fluorophore is widely used as a label for oligonucleotides due to its absorption and emission spectra, which are located between the FAM and TAMRA channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JOE phosphoramidite, 5-isomer, involves the introduction of the JOE dye into oligonucleotides using phosphoramidite chemistry. The fluorophore can be introduced into oligonucleotides through standard coupling conditions identical to normal nucleobases. The coupling is typically performed in acetonitrile as a diluent .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H, 31P), HPLC-MS (95%), and functional testing to ensure the purity and efficacy of the product .

Chemical Reactions Analysis

Types of Reactions

JOE phosphoramidite, 5-isomer, primarily undergoes substitution reactions during its incorporation into oligonucleotides. It tolerates standard ammonium deblock conditions, making it suitable for various oligonucleotide synthesis protocols .

Common Reagents and Conditions

    Diluent: Acetonitrile

    Coupling Conditions: Standard coupling, identical to normal nucleobases

    Cleavage Conditions: Ammonia, 2 hours at room temperature

    Deprotection Conditions: Identical to protected nucleobases

Major Products

The major product formed from these reactions is the JOE-labeled oligonucleotide, which exhibits bright green fluorescence with an excitation maximum at 533 nm and an emission maximum at 554 nm .

Scientific Research Applications

Mechanism of Action

The mechanism of action of JOE phosphoramidite, 5-isomer, involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) exhibits bright green fluorescence, which is easily detectable. This property enables the creation of highly sensitive fluorescence-based assays and probes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JOE phosphoramidite, 5-isomer, is unique due to its specific absorption and emission spectra, which are located between those of FAM and TAMRA. This makes it particularly useful for multiplexing applications where multiple fluorescent labels are required .

Properties

Molecular Formula

C48H60Cl2N3O12P

Molecular Weight

972.9 g/mol

IUPAC Name

[4',5'-dichloro-5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54)

InChI Key

NTHFRWWLZTWSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OC2=O)OCCC#N

Origin of Product

United States

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